RXDX-106, also known as RXDX-106, is a small molecule kinase inhibitor with potent and selective inhibitory activity against the TAM (TYRO3, AXL, MER) family of receptor tyrosine kinases (RTKs) and the hepatocyte growth factor receptor (c-Met; HGFR) [, , ]. It is currently under preclinical development as a potential anticancer therapeutic agent [, ]. RXDX-106 has shown promising activity in inhibiting tumor growth and progression, especially in cancers where TAM and c-Met overexpression contribute to disease progression and resistance to other therapies [, , , ].
CEP-40783 has been identified through extensive biochemical screening aimed at discovering novel inhibitors targeting AXL and c-Met. Its classification falls under the category of kinase inhibitors, specifically designed to disrupt the signaling pathways associated with tumor growth and metastasis. The compound's efficacy has been demonstrated in preclinical studies focusing on breast cancer, non-small cell lung cancer, and pancreatic cancer .
The synthesis of CEP-40783 involves multiple steps that include the preparation of key intermediates followed by their coupling to form the final product. Although specific proprietary details regarding the synthesis are not fully disclosed, it is known that the process includes:
Industrial production methods are likely optimized for high yield and purity, adhering to stringent quality control measures necessary for pharmaceutical applications.
The molecular formula of CEP-40783 is . Its structural representation includes a complex arrangement featuring:
The InChI Key for CEP-40783 is FKCWHHYUMFGOPY-UHFFFAOYSA-N, which provides a unique identifier for chemical databases .
CEP-40783 primarily acts through competitive inhibition of AXL and c-Met kinases. The mechanism involves binding to the ATP-binding site of these receptors, preventing their phosphorylation and subsequent activation. This inhibition leads to:
In vitro studies have shown that CEP-40783 exhibits dose-dependent inhibition of AXL phosphorylation, highlighting its potential as a therapeutic agent in cancer treatment.
The mechanism by which CEP-40783 exerts its effects involves:
Laboratory studies have demonstrated that CEP-40783 can significantly reduce the phosphorylation levels of these kinases over time.
CEP-40783 exhibits several notable physical and chemical properties:
These properties are vital for determining the compound's behavior in biological systems and its potential formulation as a therapeutic agent .
CEP-40783 has significant potential applications in oncology due to its targeted action against AXL and c-Met kinases:
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 168113-32-4
CAS No.: 35154-48-4
CAS No.: